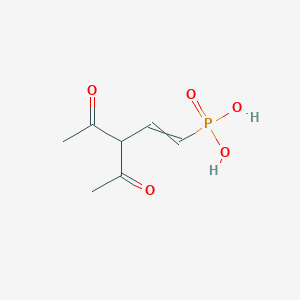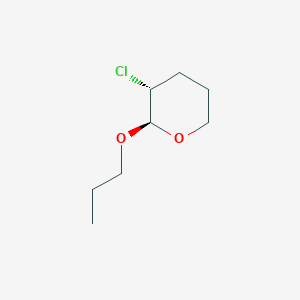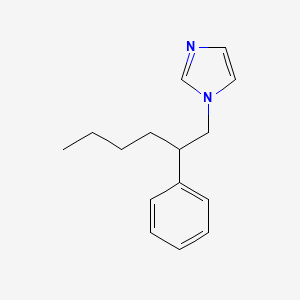
(3-Acetyl-4-oxopent-1-en-1-yl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Acetyl-4-oxopent-1-en-1-yl)phosphonic acid is a chemical compound characterized by the presence of both acetyl and phosphonic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetyl-4-oxopent-1-en-1-yl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with phosphonic acid or its derivatives under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Acetyl-4-oxopent-1-en-1-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The acetyl and phosphonic acid groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, as well as substituted compounds with different functional groups.
Applications De Recherche Scientifique
(3-Acetyl-4-oxopent-1-en-1-yl)phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is utilized in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of (3-Acetyl-4-oxopent-1-en-1-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. The acetyl and phosphonic acid groups play key roles in these interactions, influencing the compound’s reactivity and biological activity. Detailed studies are conducted to elucidate the exact mechanisms and identify the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic Acid: A simpler compound with similar functional groups but lacking the acetyl group.
Acetylphosphonic Acid: A related compound with both acetyl and phosphonic acid groups but different structural arrangement.
Uniqueness
(3-Acetyl-4-oxopent-1-en-1-yl)phosphonic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61550-25-2 |
|---|---|
Formule moléculaire |
C7H11O5P |
Poids moléculaire |
206.13 g/mol |
Nom IUPAC |
(3-acetyl-4-oxopent-1-enyl)phosphonic acid |
InChI |
InChI=1S/C7H11O5P/c1-5(8)7(6(2)9)3-4-13(10,11)12/h3-4,7H,1-2H3,(H2,10,11,12) |
Clé InChI |
CAVGAJRXQFPLHH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C=CP(=O)(O)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14585081.png)
![4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate](/img/structure/B14585088.png)
![1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene](/img/structure/B14585095.png)
![Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14585116.png)

![Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate](/img/structure/B14585118.png)
![5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo-](/img/structure/B14585122.png)
![Tributyl[2-(2-methyloxiran-2-YL)ethoxy]stannane](/img/structure/B14585124.png)

![3,3'-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one)](/img/structure/B14585136.png)
![1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran](/img/structure/B14585140.png)


![benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol](/img/structure/B14585149.png)
